molecular formula C11H17N3 B1395869 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine CAS No. 910411-78-8

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Cat. No. B1395869
CAS RN: 910411-78-8
M. Wt: 191.27 g/mol
InChI Key: NAGOVOOPNKWHJM-UHFFFAOYSA-N
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Description

“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a chemical compound with a molecular weight of 177.25 . It is also known as “(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine” and has a CAS Number of 859850-79-6 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethanamine linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 177.25 .

Scientific Research Applications

DNA Interaction and Cytotoxic Studies

Copper(II) complexes with tridentate ligands, including derivatives similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, exhibit strong DNA binding and demonstrate nuclease activity. These complexes show potential in DNA cleavage and have low toxicity in cancer cell lines, with IC50 values ranging between 37 and 156 μM, indicating their potential in medical applications (Kumar et al., 2012).

Catalytic Applications in Organometallic Chemistry

(imino)Pyridine ligands bearing pendant arms similar to this compound have been synthesized and reacted with palladium complexes. These complexes exhibit high catalytic activities in selective ethylene dimerization, showcasing their importance in industrial and chemical applications (Nyamato et al., 2015).

Corrosion Inhibition on Mild Steel

Cadmium(II) Schiff base complexes, including ligands related to this compound, have been shown to have significant corrosion inhibition properties on mild steel. This finding bridges the gap between coordination chemistry and materials engineering, suggesting applications in protecting industrial materials (Das et al., 2017).

Ethylene Oligomerization Studies

Nickel(II) complexes chelated by (amino)pyridine ligands similar to this compound have shown promising results in ethylene oligomerization studies. These complexes can catalyze the production of ethylene dimers, trimers, and tetramers, which are essential in polymer production (Nyamato et al., 2016).

Anticancer Activity in Piperazine-2,6-dione Derivatives

Compounds synthesized from amines including this compound have shown good anticancer activity. These derivatives, upon screening, exhibited significant inhibition of various cancer cell types, suggesting potential applications in pharmaceutical research (Kumar et al., 2013).

Biochemical Analysis

Biochemical Properties

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, influencing their structural conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to modulate cell signaling pathways, such as those involving the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to exhibit antioxidative and antibacterial properties, which can influence cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the compound can inhibit the activity of phosphodiesterase type 5 by occupying its active site, thereby preventing the hydrolysis of cyclic nucleotides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its potency and efficacy. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidative activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGOVOOPNKWHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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